molecular formula C13H18N4S B14457778 methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate CAS No. 72500-50-6

methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate

Cat. No.: B14457778
CAS No.: 72500-50-6
M. Wt: 262.38 g/mol
InChI Key: COFRLHBNOPNUGN-UHFFFAOYSA-N
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Description

Methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate is a compound that has garnered interest due to its potential applications in various fields, including organic electronics and materials science. This compound is characterized by its unique structure, which includes a cyano group, a diethylamino group, and a carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate typically involves the reaction of dimethyl cyanocarbonimidodithioate with 4-diethylaminophenylamine. The reaction is carried out in ethanol at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different cyano derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate involves its interaction with specific molecular targets. The cyano group and diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications in their activity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenylmethyl)-N’-cyano-carbamimidothioate
  • Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N’-cyano-carbamimidothioate

Uniqueness

Methyl N-cyano-N’-[4-(diethylamino)phenyl]carbamimidothioate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a higher potential for use in organic electronic materials due to its electronic properties and stability .

Properties

CAS No.

72500-50-6

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate

InChI

InChI=1S/C13H18N4S/c1-4-17(5-2)12-8-6-11(7-9-12)16-13(18-3)15-10-14/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

COFRLHBNOPNUGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C(NC#N)SC

Origin of Product

United States

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